molecular formula C30H44O3 B1667362 Boldenone undecylenate CAS No. 13103-34-9

Boldenone undecylenate

Cat. No. B1667362
CAS RN: 13103-34-9
M. Wt: 452.7 g/mol
InChI Key: AHMMSNQYOPMLSX-CNQKSJKFSA-N
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Description

Boldenone undecylenate is a derivative of testosterone with a double bond added between carbon atoms one and two. This structural modification greatly reduces its androgenic and estrogenic properties compared to testosterone .


Synthesis Analysis

This compound can be synthesized from androstenedione (AD) in two steps by a dual-enzyme cascade of 17β-hydroxysteroid dehydrogenase (17β-HSD) and 3-sterone-Δ1-dehydrogenase (KstD). The conversion efficiency of three isoenzymes of 17β-HSD from Mycobacterium sp. LY-1 for substrate AD was first analyzed. After that, the 17β-HSD2 with high selectivity and specificity for AD was screened and co-expressed with KstD3 in Escherichia coli BL21 to construct a dual-enzyme catalytic system . Another method involves the construction of an enzymatic cascade process in a single Escherichia coli cell for straightforward synthesis of boldenone .


Molecular Structure Analysis

The molecular formula of this compound is C30H44O3. Its average mass is 452.669 Da and its monoisotopic mass is 452.329041 Da .


Chemical Reactions Analysis

The key feature of the current synthesis is the construction of an enzymatic cascade process in a single Escherichia coli cell for straightforward synthesis of boldenone . The synthesis of boldenone from AD could be achieved by constructing the dual-enzyme expression system of 17β-HSD and KstD .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C30H44O3 and a molecular weight of 452.67. It is soluble in DMSO .

Scientific Research Applications

Boldenone undecylenate is used in both in vivo and in vitro research applications. In vivo research applications involve administering the drug to living organisms, such as animals or humans. In vitro research applications involve using the drug in laboratory experiments, such as cell culture studies. In both cases, this compound undecylenate is used to study the effects of androgens on various biological systems.

In Vivo

In vivo research applications of Boldenone undecylenate undecylenate involve administering the drug to living organisms. This is typically done through intramuscular injection. In animals, the drug is used to study the effects of androgens on muscle growth, sexual development, and other aspects of physiology. In humans, the drug is used off-label to treat a variety of medical conditions, such as anemia, muscle wasting, and delayed puberty.

In Vitro

In vitro research applications of Boldenone undecylenate undecylenate involve using the drug in laboratory experiments, such as cell culture studies. In these studies, the drug is used to study the effects of androgens on cell growth, gene expression, and other aspects of cell biology.

Mechanism of Action

Target of Action

Boldenone undecylenate is a synthetic derivative of testosterone and a widely used anabolic androgenic steroid . The primary target of this compound is the androgen receptor . Androgens are a group of hormones that play a role in male traits and reproductive activity. They bind to the androgen receptor, which regulates gene transcription .

Mode of Action

This compound exerts its effects by acting as a steroid hormone with androgenic activity . It binds to the androgen receptors, triggering molecular events that regulate gene expression . This interaction leads to changes at the cellular level, including increased protein synthesis and muscle growth .

Biochemical Pathways

The specific molecular mechanisms involved in the action of this compound include the activation of anabolic pathways responsible for protein synthesis and muscle growth . It also has anabolic effects on bone and muscle tissue, leading to improved physical performance .

Pharmacokinetics

This compound is a prodrug of boldenone . When administered via intramuscular injection, a depot is formed from which this compound is slowly released into the body and then transformed into boldenone . The drug possesses a biological half-life of 14 days when administered by intramuscular injection .

Result of Action

The result of this compound’s action is increased muscle growth and improved physical performance . It enhances protein synthesis, nitrogen retention, suppresses corticosteroid secretion, promotes IGF-1 production, and increases red blood cell production .

Biological Activity

Boldenone undecylenate is an anabolic androgenic steroid, meaning that it is both anabolic (promotes muscle growth) and androgenic (promotes male characteristics). In animals, it has been shown to increase muscle mass and strength, as well as increase libido and aggression. In humans, it is used off-label to treat a variety of medical conditions, such as anemia, muscle wasting, and delayed puberty.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. In animals, it increases muscle mass and strength, as well as increases libido and aggression. In humans, it is used off-label to treat a variety of medical conditions, such as anemia, muscle wasting, and delayed puberty. It has also been shown to increase bone density, improve cholesterol levels, and reduce inflammation.

Advantages and Limitations for Lab Experiments

Boldenone undecylenate has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Another advantage is that it is relatively stable and has a long shelf life. However, there are some limitations. For example, it can be difficult to control the dose when administering the drug to animals, and it can be difficult to accurately measure the drug’s effects in humans.

Future Directions

There are several potential future directions for Boldenone undecylenate undecylenate research. One potential direction is to study the effects of the drug on aging, as it has been shown to increase muscle mass and strength in animals. Another potential direction is to study the drug’s effects on cognitive function, as it has been shown to increase libido and aggression in animals. Additionally, it could be studied as a potential treatment for a variety of medical conditions, such as anemia, muscle wasting, and delayed puberty. Finally, it could be studied as a potential performance-enhancing drug in bodybuilding and sports.

Safety and Hazards

Boldenone undecylenate is suspected of causing cancer. It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves .

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h4,17,19,21,24-27H,1,5-16,18,20H2,2-3H3/t24-,25-,26-,27-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMMSNQYOPMLSX-CNQKSJKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156854
Record name Boldenone undecylenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Boldenone is a steroid hormone which has androgenic activity. Androgens bind to the androgen receptor, which regulates gene transcription.
Record name Boldenone undecylenate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14639
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

13103-34-9
Record name Equipoise
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13103-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boldenone undecylenate [USAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boldenone undecylenate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14639
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Boldenone undecylenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BOLDENONE UNDECYLENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS6D2ITA30
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does boldenone undecylenate exert its anabolic effects?

A1: this compound, like other AAS, primarily functions by binding to androgen receptors (AR) within cells. [, ] This binding initiates a cascade of events:

  • Increased Protein Synthesis: AR activation promotes nitrogen retention, leading to enhanced protein synthesis and muscle growth. [, ]
  • Reduced Protein Breakdown: this compound can suppress the breakdown of muscle proteins, further contributing to muscle mass increase. []

Q2: Does this compound influence the expression of specific genes?

A2: Yes, research suggests that this compound can modulate the expression of various genes. For example, it was found to down-regulate steroidogenic genes, such as StaR and HSD17B3, in rat testes. [] Additionally, it has been shown to upregulate the expression of heat shock protein 90 (Hsp90) in both hepatic and renal tissues. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C30H44O3, and its molecular weight is 452.67 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: Yes, various spectroscopic techniques have been employed to characterize this compound. Mass spectrometry, particularly triple-quadrupole mass spectrometry (LC-MS/MS), has been widely used to identify and quantify this compound and its metabolites in biological samples. [, , ]

Q5: How stable is this compound under different storage conditions?

A5: The stability of this compound can be influenced by factors like temperature, light exposure, and pH. Specific studies on its stability under various conditions are essential to determine appropriate storage and handling procedures.

Q6: How is this compound metabolized in the body?

A6: this compound is primarily metabolized in the liver. [, , ] It undergoes hydrolysis to its active metabolite, boldenone. Boldenone can be further metabolized through various pathways, including glucuronidation and sulfation. [, ]

Q7: What is the elimination half-life of this compound?

A7: this compound exhibits a long elimination half-life, which can vary depending on the species and administration route. In cattle, for instance, intact this compound has been detected up to 11 days after intramuscular administration. []

Q8: What animal models have been used to study the effects of this compound?

A8: this compound's effects have been investigated in various animal models, including rats, rabbits, horses, and cattle. [, , , , , , , , , , , , , , , , , , , , , , , ] These models provide valuable insights into the compound's effects on growth, reproductive function, and organ systems.

Q9: What are the potential toxic effects of this compound?

A9: this compound has been associated with various adverse effects in both animals and humans. These can include:

  • Hepatotoxicity: Liver damage, as indicated by elevated liver enzymes. [, , , , ]
  • Nephrotoxicity: Kidney damage, evidenced by increased creatinine and urea levels. [, , , , , ]
  • Reproductive Toxicity: Disruption of hormonal balance and testicular function, potentially leading to infertility. [, , , , , , , , ]
  • Cardiovascular Effects: Alterations in blood lipid profiles and potential risks to cardiovascular health. [, ]

Q10: What analytical methods are used to detect this compound in biological samples?

A10: Several analytical techniques are employed for the detection and quantification of this compound and its metabolites, with mass spectrometry (LC-MS/MS) being the most widely used method. [, , ] Other methods like high-performance liquid chromatography (HPLC) are also utilized. [, ]

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